2-Bromo-1-(2-hydroxy-5-methoxyphenyl)ethanone
Overview
Description
2-Bromo-1-(2-hydroxy-5-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H9BrO3 It is a brominated derivative of acetophenone, characterized by the presence of a bromine atom at the alpha position to the carbonyl group and a hydroxy and methoxy group on the aromatic ring
Preparation Methods
2-Bromo-1-(2-hydroxy-5-methoxyphenyl)ethanone can be synthesized through several methods:
Bromination of Paeonol: One common method involves the bromination of paeonol (2-hydroxy-4-methoxyacetophenone) using bromine in methylene chloride at room temperature.
Alternative Bromination Conditions: The bromination can also be carried out in acetic acid at room temperature, yielding about 60%, or in acetic anhydride, yielding about 48%.
Chemical Reactions Analysis
2-Bromo-1-(2-hydroxy-5-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-Bromo-1-(2-hydroxy-5-methoxyphenyl)ethanone has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is used in the development of potential therapeutic agents due to its structural features that allow for modifications to enhance biological activity.
Biological Studies: The compound is used in studies investigating its effects on biological systems, including its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2-hydroxy-5-methoxyphenyl)ethanone involves its interaction with biological molecules. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites in proteins or DNA, leading to potential biological effects such as enzyme inhibition or DNA damage.
Comparison with Similar Compounds
2-Bromo-1-(2-hydroxy-5-methoxyphenyl)ethanone can be compared with other similar compounds:
2-Bromo-1-(4-hydroxy-3,5-diiodophenyl)ethanone: This compound has additional iodine atoms, which may enhance its reactivity and biological activity.
2-Bromo-1-(3,5-dibromo-2-hydroxyphenyl)ethanone: The presence of additional bromine atoms increases its molecular weight and potentially its reactivity.
2-Bromo-1-(4-chloro-2-hydroxyphenyl)ethanone:
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research fields.
Properties
IUPAC Name |
2-bromo-1-(2-hydroxy-5-methoxyphenyl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-13-6-2-3-8(11)7(4-6)9(12)5-10/h2-4,11H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHEOHUHOTMQILK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C(=O)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70628891 | |
Record name | 2-Bromo-1-(2-hydroxy-5-methoxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70628891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203524-87-2 | |
Record name | 2-Bromo-1-(2-hydroxy-5-methoxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70628891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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